Cas no 1371641-17-6 (4-Methyl-3-phenylhex-4-enoic acid)

4-Methyl-3-phenylhex-4-enoic acid is a chiral unsaturated carboxylic acid featuring a phenyl substituent and a methyl group at the α-position relative to the carboxyl functionality. Its structure, incorporating both aliphatic and aromatic components, makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds and fine chemicals. The presence of the double bond and carboxylic acid group allows for further functionalization, including hydrogenation, esterification, or amidation. This compound is valued for its potential application in asymmetric synthesis and as a building block for complex molecular architectures. Its well-defined stereochemistry also makes it useful in studies of reaction mechanisms and stereoselective transformations.
4-Methyl-3-phenylhex-4-enoic acid structure
1371641-17-6 structure
Product name:4-Methyl-3-phenylhex-4-enoic acid
CAS No:1371641-17-6
MF:C13H16O2
Molecular Weight:204.264944076538
MDL:MFCD24502768
CID:5561915
PubChem ID:165992028

4-Methyl-3-phenylhex-4-enoic acid 化学的及び物理的性質

名前と識別子

    • (4E)-4-methyl-3-phenylhex-4-enoic acid
    • EN300-9434615
    • EN300-39856396
    • 4-methyl-3-phenylhex-4-enoic acid
    • 1371641-17-6
    • 4-Methyl-3-phenylhex-4-enoic acid
    • MDL: MFCD24502768
    • インチ: 1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+
    • InChIKey: JALQBRRXOFCNIU-XCVCLJGOSA-N
    • SMILES: OC(CC(/C(=C/C)/C)C1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 204.115029749g/mol
  • 同位素质量: 204.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3.1

4-Methyl-3-phenylhex-4-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-9434615-1g
4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
1g
$1256.0 2023-09-01
Enamine
EN300-9434615-5g
4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
5g
$3645.0 2023-09-01
Enamine
EN300-39856396-0.1g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
0.1g
$437.0 2023-07-07
Enamine
EN300-39856396-1.0g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
1.0g
$1256.0 2023-07-07
Enamine
EN300-9434615-10.0g
4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
10.0g
$5405.0 2023-07-07
Enamine
EN300-39856396-0.5g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
0.5g
$980.0 2023-07-07
Enamine
EN300-9434615-0.25g
4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
0.25g
$623.0 2023-09-01
Enamine
EN300-39856396-0.25g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
0.25g
$623.0 2023-07-07
Enamine
EN300-39856396-2.5g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
2.5g
$2464.0 2023-07-07
Enamine
EN300-39856396-5.0g
(4E)-4-methyl-3-phenylhex-4-enoic acid
1371641-17-6 95%
5.0g
$3645.0 2023-07-07

4-Methyl-3-phenylhex-4-enoic acid 関連文献

4-Methyl-3-phenylhex-4-enoic acidに関する追加情報

4-Methyl-3-phenylhex-4-enoic acid (CAS No. 1371641-17-6): A Comprehensive Overview

4-Methyl-3-phenylhex-4-enoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 1371641-17-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific and industrial domains. The compound's molecular structure, consisting of a hexenoic acid backbone with a methyl and phenyl substituent, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The< strong>4-Methyl-3-phenylhex-4-enoic acid molecule exhibits a conjugated system due to the presence of the double bond in the hexenoic acid moiety. This conjugation imparts distinct electronic properties, making it a valuable building block for the synthesis of more complex molecules. In recent years, there has been growing interest in such conjugated systems due to their role in the development of advanced materials and pharmaceuticals.

One of the most compelling aspects of 4-Methyl-3-phenylhex-4-enoic acid is its potential as a precursor in the synthesis of bioactive compounds. Researchers have been exploring its utility in creating novel derivatives with enhanced pharmacological properties. For instance, modifications to the phenyl ring or the carboxylic acid group can lead to compounds with improved solubility, bioavailability, or target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques, which have become indispensable tools in modern drug discovery.

In the context of current research, 4-Methyl-3-phenylhex-4-enoic acid has been investigated for its role in developing new therapeutic agents. Studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, or antimicrobial properties. These findings are particularly intriguing given the increasing demand for natural product-inspired drugs that offer multiple mechanisms of action. The phenyl ring, in particular, is known to be a privileged scaffold in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.

The synthesis of 4-Methyl-3-phenylhex-4-enoic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advancements in catalytic methods have opened new avenues for more efficient production. For example, transition metal-catalyzed reactions have enabled the introduction of functional groups with greater precision and fewer byproducts. Such innovations not only streamline the synthesis but also make it more environmentally sustainable.

The pharmacological potential of 4-Methyl-3-phenylhex-4-enoic acid has also been explored through computational studies. Molecular docking simulations have been used to predict how this compound might interact with biological targets such as enzymes or receptors. These simulations provide valuable insights into the binding affinity and mode of action, guiding experimental efforts toward more effective drug candidates. Additionally, virtual screening techniques have allowed researchers to identify potential lead compounds for further development.

In conclusion, 4-Methyl-3-phenylhex-4-enoic acid (CAS No. 1371641-17-6) represents a promising compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration, particularly in the development of novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives will emerge, further solidifying its importance in the scientific community.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd